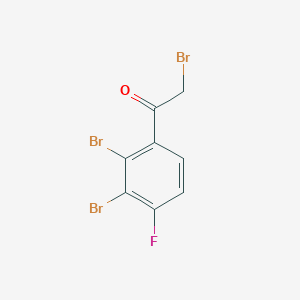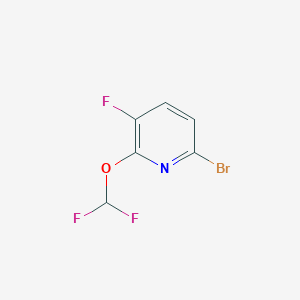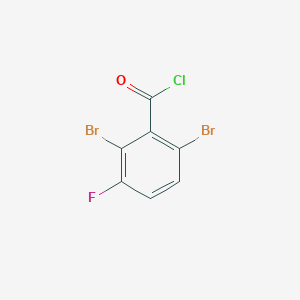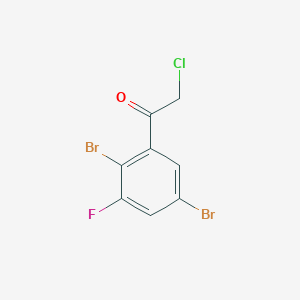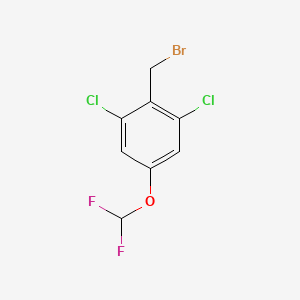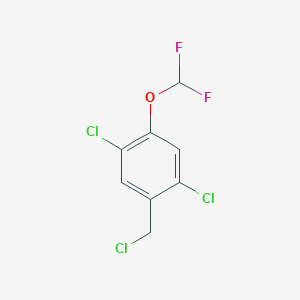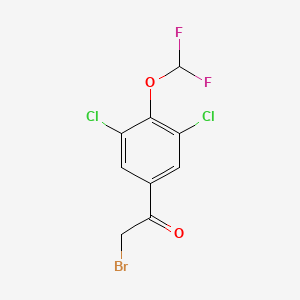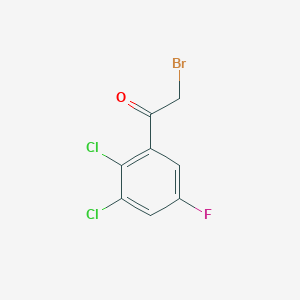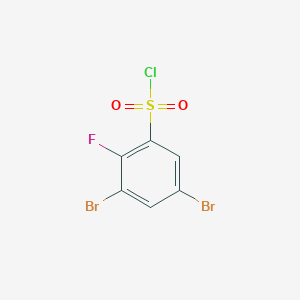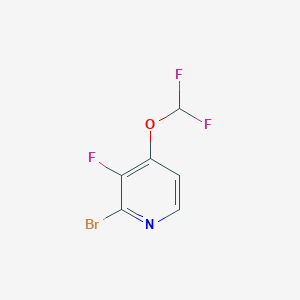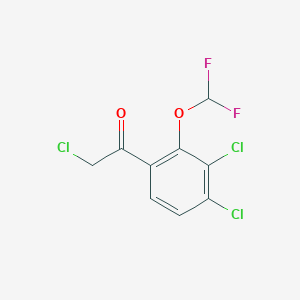
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride
Übersicht
Beschreibung
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is a synthetic organic compound. It belongs to the category of chlorinated and fluorinated aryl ketones. This compound has gained attention in various fields due to its unique structural properties and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To prepare 3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride, starting materials such as 3',4'-dichloroacetophenone and difluoromethoxy chloride are commonly used. A typical synthetic route involves a chlorination reaction of the acetophenone derivative with difluoromethoxy chloride under controlled conditions. The reaction often requires an anhydrous environment and the presence of a catalyst, such as aluminum chloride or ferric chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar principles. The process might involve continuous flow reactors to manage the reaction exothermicity and improve yield. Advanced purification techniques, like recrystallization or chromatography, are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is known to undergo several types of reactions:
Substitution Reactions: Due to the presence of chlorine atoms, nucleophilic substitution is a common reaction.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ketone group can undergo further oxidation to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are used.
Reduction: Conditions involve solvents like ethanol or tetrahydrofuran, with the addition of reducing agents.
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products
Depending on the reaction type, the major products can vary:
Substitution Reactions: Products with varied substituents replacing chlorine atoms.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: Carboxylic acids or ester derivatives.
Wissenschaftliche Forschungsanwendungen
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use as a biochemical probe due to its reactive ketone group.
Medicine: Explored for pharmaceutical applications, particularly in the design of enzyme inhibitors.
Industry: Used in the development of agrochemicals and materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride exerts its effects is primarily through its reactive ketone group. This group can form covalent bonds with nucleophilic sites in enzymes or other biomolecules, leading to inhibition or modification of their function. The molecular targets often involve active site cysteines or serines in enzymes, which react with the carbonyl group of the compound.
Vergleich Mit ähnlichen Verbindungen
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is compared with other chlorinated and fluorinated aryl ketones:
3',4'-Dichloroacetophenone: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
2',4'-Dichloro-3'-(difluoromethoxy)acetophenone: Differs in the positioning of chlorine atoms, leading to different reactivity and biological activity.
4-Chloro-2'-(difluoromethoxy)acetophenone: Similar reactivity but different steric and electronic properties due to the absence of one chlorine atom.
This compound's unique structural features, such as the combination of chlorine and difluoromethoxy substituents, contribute to its distinct reactivity and applications, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
2-chloro-1-[3,4-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-6(15)4-1-2-5(11)7(12)8(4)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJWLPXGUBTBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


